N-(2-hydroxy-1,1-dimethylethyl)-3-(3-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-1,1-dimethylethyl)-3-(3-nitrophenyl)acrylamide is an organic compound that belongs to the class of acrylamides. Acrylamides are known for their applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound features a nitrophenyl group and a hydroxy-substituted tert-butyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-(3-nitrophenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzaldehyde and tert-butylamine.
Formation of Intermediate: The initial step may involve the formation of an intermediate compound through a condensation reaction between 3-nitrobenzaldehyde and tert-butylamine.
Acrylamide Formation: The intermediate is then reacted with acryloyl chloride under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-1,1-dimethylethyl)-3-(3-nitrophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-1,1-dimethylethyl)-3-(3-nitrophenyl)acrylamide would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The hydroxy and nitrophenyl groups may play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-3-(3-nitrophenyl)acrylamide
- N-(2-hydroxy-1,1-dimethylethyl)-3-(4-nitrophenyl)acrylamide
- N-(2-hydroxy-1,1-dimethylethyl)-3-(3-methylphenyl)acrylamide
Uniqueness
N-(2-hydroxy-1,1-dimethylethyl)-3-(3-nitrophenyl)acrylamide is unique due to the specific positioning of the hydroxy and nitrophenyl groups, which may impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(E)-N-(1-hydroxy-2-methylpropan-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,9-16)14-12(17)7-6-10-4-3-5-11(8-10)15(18)19/h3-8,16H,9H2,1-2H3,(H,14,17)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAFTQANPIPGOD-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)NC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.